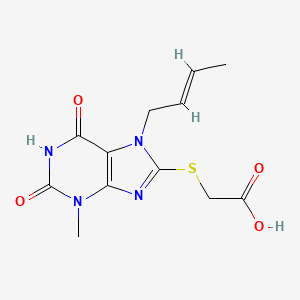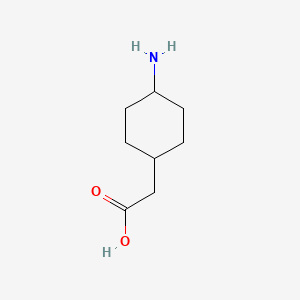![molecular formula C19H19N5O3 B2838836 2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide CAS No. 1326899-64-2](/img/structure/B2838836.png)
2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyridine ring, an oxadiazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .Scientific Research Applications
Synthesis and Chemical Properties
Research has shown various methods for synthesizing heterocyclic compounds containing the 1,2,4-oxadiazole moiety, which is structurally similar to the compound . These methods lead to compounds expected to exhibit diverse biological activities, including hypertensive activity due to their unique structural features (Kumar & Mashelker, 2007). Another study focused on the synthesis of polycyclic N-heterocyclic compounds, showing the versatility of incorporating the 1,2,4-oxadiazole ring into complex structures, potentially offering a scaffold for further pharmacological exploration (Okuda, Ide, Uramaru, & Hirota, 2015).
Biological Evaluation
Compounds with the 1,2,4-oxadiazole ring have been evaluated for various biological activities. For example, novel 1,2,4-oxadiazole derivatives synthesized from salicylic acid hydrazide showed promising antimicrobial activities against different microorganisms (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016). Additionally, compounds incorporating the 1,2,4-oxadiazole unit have been synthesized and their potential as inhibitors of pentosidine formation, a marker of aging and disease, have been investigated, showing significant inhibitory activity (Okuda, Muroyama, & Hirota, 2011).
Potential Pharmacological Applications
The structural motif of 1,2,4-oxadiazole, closely related to the chemical structure , has been explored for its pharmacological potential. Studies have documented the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, indicating the potential of these structures in developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998). Moreover, novel pyridopyrimidinones have been synthesized, showing various reactivities towards nucleophiles and suggesting a wide range of possible chemical modifications and applications (Abass, Ismail, Abdel-Monem, & Mayas, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-16-14(7-5-11-21-16)17(26)23-19(8-2-1-3-9-19)18-22-15(24-27-18)13-6-4-10-20-12-13/h4-7,10-12H,1-3,8-9H2,(H,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTOELKVBVUESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)




![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)
![Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2838766.png)



![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)